3-Chloro-5-fluorophenyl cyclobutyl ketone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-cyclobutylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLWXYZVGBEFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642544 | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-06-5 | |
| Record name | (3-Chloro-5-fluorophenyl)cyclobutylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-5-fluorophenyl cyclobutyl ketone
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a compound of interest for its potential applications in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, primarily the Friedel-Crafts acylation reaction. This document provides detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic pathway.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved in a two-step process. The first step involves the preparation of the acylating agent, cyclobutanecarbonyl chloride, from commercially available cyclobutanecarboxylic acid. The second, and key, step is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with the synthesized cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.
The overall reaction scheme is presented below:
Step 1: Synthesis of Cyclobutanecarbonyl Chloride
Step 2: Friedel-Crafts Acylation
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on well-established procedures for similar chemical transformations.
Synthesis of Cyclobutanecarbonyl Chloride
This procedure details the conversion of cyclobutanecarboxylic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM) (optional, as solvent)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Magnetic stirrer and heating mantle
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature with stirring. The reaction can be performed neat or in a dry, inert solvent like dichloromethane.
-
The reaction mixture is then heated to reflux (approximately 80°C if neat) and maintained for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, the excess thionyl chloride and solvent (if used) are removed by distillation under reduced pressure.
-
The resulting crude cyclobutanecarbonyl chloride can be purified by fractional distillation to yield a colorless liquid.
Synthesis of this compound
This procedure describes the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride.
Materials:
-
1-Chloro-3-fluorobenzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry dichloromethane (DCM) or another suitable inert solvent (e.g., carbon disulfide, 1,2-dichloroethane)
-
Round-bottom flask with a dropping funnel and a gas outlet
-
Magnetic stirrer and ice bath
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 - 1.3 eq) and dry dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
In a separate dropping funnel, prepare a solution of cyclobutanecarbonyl chloride (1.0 eq) in dry dichloromethane.
-
Add the cyclobutanecarbonyl chloride solution dropwise to the stirred suspension of aluminum chloride at 0°C.
-
After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 - 1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Once the addition of the aromatic substrate is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by carefully and slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.
Quantitative Data
The following tables summarize typical quantitative data for the key reactions, based on analogous transformations reported in the chemical literature.
Table 1: Synthesis of Acyl Chlorides from Carboxylic Acids
| Carboxylic Acid | Chlorinating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Cyclopropanecarboxylic acid | Thionyl Chloride | Neat | 2 | Reflux | 90-95 |
| Benzoic acid | Thionyl Chloride | Neat | 2 | Reflux | 92 |
| Acetic acid | Thionyl Chloride | Neat | 1.5 | Reflux | 85-90 |
Table 2: Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzene | Acetyl Chloride | AlCl₃ | CS₂ | 1 | 25 | 95 |
| Toluene | Acetyl Chloride | AlCl₃ | CS₂ | 1 | 25 | 92 (p-isomer) |
| Chlorobenzene | Acetyl Chloride | AlCl₃ | CS₂ | 2 | 25 | 75 (p-isomer) |
| Fluorobenzene | Propionyl Chloride | AlCl₃ | DCM | 4 | 0 to RT | 80-85 |
Visualization of the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the Friedel-Crafts acylation step.
Disclaimer: The provided experimental protocols and quantitative data are based on established chemical principles and analogous reactions found in the scientific literature. Actual results may vary, and all laboratory work should be conducted by trained professionals in a safe and controlled environment. Appropriate safety precautions should be taken when handling all chemicals mentioned in this guide.
"3-Chloro-5-fluorophenyl cyclobutyl ketone" CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a halogenated aromatic ketone of interest in chemical synthesis and drug discovery. Due to the limited availability of public data for this specific compound, this guide also includes information on the closely related analogue, 3-Chlorophenyl cyclobutyl ketone, and proposes a synthetic route based on established chemical principles.
Core Compound Identification
The target compound is identified as:
Physicochemical Data
| Property | This compound | 3-Chlorophenyl cyclobutyl ketone (Analogue) |
| CAS Number | 898791-06-5 | 898790-62-0 |
| Molecular Formula | C₁₁H₁₀ClFO | C₁₁H₁₁ClO |
| Molecular Weight | 212.65 g/mol | 194.66 g/mol |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and widely used method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This approach can be adapted for the preparation of this compound. The proposed reaction involves the acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Proposed Experimental Protocol
Materials:
-
1-Chloro-3-fluorobenzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Acyl Chloride Addition: The mixture is cooled to 0 °C in an ice bath. A solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise via the dropping funnel. The mixture is stirred at 0 °C for 15-20 minutes.
-
Aromatic Substrate Addition: 1-Chloro-3-fluorobenzene (1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 40 °C for DCM). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M hydrochloric acid. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
-
Purification: The combined organic layers are washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Visualizations
Proposed Synthesis Pathway
Caption: Proposed Friedel-Crafts acylation pathway.
General Experimental Workflow
Caption: General laboratory workflow for synthesis.
References
Technical Guide: Spectroscopic Analysis of 3-Chloro-5-fluorophenyl cyclobutyl ketone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-5-fluorophenyl cyclobutyl ketone is a halogenated aromatic ketone. Its chemical structure suggests characteristic spectroscopic features that can be predicted with a reasonable degree of accuracy. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it provides standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The structural components of this compound—a 1,3,5-trisubstituted benzene ring with chloro and fluoro groups, a ketone carbonyl group, and a cyclobutyl moiety—will each give rise to distinct signals in their respective spectra.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the cyclobutyl ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms and the anisotropic effects of the aromatic ring and carbonyl group.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aromatic H (ortho to C=O) | 7.8 - 8.0 | Doublet of doublets (dd) or triplet (t) | Deshielded by the adjacent carbonyl group and influenced by coupling to other aromatic protons. |
| Aromatic H (para to C=O) | 7.6 - 7.8 | Triplet (t) or multiplet (m) | Influenced by coupling to adjacent aromatic protons. |
| Aromatic H (ortho to Cl, F) | 7.3 - 7.5 | Multiplet (m) | Shielding/deshielding effects from both halogens will influence the final shift. |
| Cyclobutyl CH (α to C=O) | 3.5 - 3.8 | Quintet or multiplet (m) | Deshielded by the adjacent carbonyl group. |
| Cyclobutyl CH₂ (β to C=O) | 2.2 - 2.5 | Multiplet (m) | |
| Cyclobutyl CH₂ (γ to C=O) | 1.8 - 2.1 | Multiplet (m) |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the cyclobutyl ring.[1][2]
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Carbonyl C=O | 195 - 210 | The characteristic downfield shift for a ketone.[3] |
| Aromatic C (C-C=O) | 135 - 140 | Quaternary carbon attached to the ketone. |
| Aromatic C (C-Cl) | 133 - 136 | Quaternary carbon; chemical shift influenced by the inductive effect of chlorine. |
| Aromatic C (C-F) | 160 - 165 (doublet) | Quaternary carbon; exhibits a large C-F coupling constant. |
| Aromatic CH | 115 - 135 | The exact shifts will depend on the substitution pattern and coupling to fluorine. |
| Cyclobutyl CH (α to C=O) | 45 - 55 | |
| Cyclobutyl CH₂ (β to C=O) | 25 - 30 | |
| Cyclobutyl CH₂ (γ to C=O) | 15 - 20 |
The IR spectrum will be dominated by a strong absorption from the carbonyl group. Other characteristic absorptions will arise from the aromatic ring and the C-H bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| C=O (Aromatic Ketone) | 1680 - 1700 | Strong | Conjugation with the aromatic ring lowers the frequency compared to an aliphatic ketone.[3][4][5] |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected. |
| C-H (sp² Aromatic) | 3000 - 3100 | Medium to Weak | |
| C-H (sp³ Aliphatic) | 2850 - 3000 | Medium | From the cyclobutyl ring. |
| C-Cl | 700 - 850 | Strong | |
| C-F | 1000 - 1400 | Strong |
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak.
| Ion | Expected m/z | Notes |
| [M]⁺ | Calculated for C₁₁H₁₀ClFO | The molecular ion peak. An M+2 peak with approximately one-third the intensity of the M peak will be present due to the ³⁷Cl isotope. |
| [M - C₄H₇]⁺ | [M - 55]⁺ | Loss of the cyclobutyl radical via alpha-cleavage. |
| [C₇H₃ClFO]⁺ | [M - C₄H₇O]⁺ | Acylium ion formed by cleavage of the bond between the carbonyl and the cyclobutyl ring. This is often a stable and prominent fragment. |
| [C₆H₃ClFO]⁺ | [M - C₅H₇O]⁺ | Loss of the cyclobutyl ketone group. |
| [C₄H₇]⁺ | 55 | Cyclobutyl cation. |
| [C₆H₃F]⁺ | 94 | Loss of chlorine and the cyclobutyl ketone group. |
Experimental Protocols
The following are general procedures for obtaining spectroscopic data for a solid organic compound like this compound.
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[6][7]
-
Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).[6][7]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6][7] Gentle vortexing or sonication can aid dissolution.
-
Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.[6]
-
Ensure the sample height in the tube is between 4 and 5 cm.[6]
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR and any desired 2D NMR experiments (e.g., COSY, HSQC).
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used.
-
A small amount of the sample is placed in a capillary tube at the end of the probe.
-
-
Data Acquisition:
-
The probe is inserted into the high-vacuum source of the mass spectrometer.
-
The sample is gently heated until it vaporizes.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[9]
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for elucidating the structure of a chemical compound using the spectroscopic techniques discussed.
Caption: General workflow for chemical structure elucidation using spectroscopic methods.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
An In-depth Technical Guide to (3-Chloro-5-fluorophenyl)(cyclobutyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound (3-chloro-5-fluorophenyl)(cyclobutyl)methanone, including its nomenclature, structure, predicted physicochemical properties, a representative synthetic protocol, and its potential applications in research and development.
Chemical Identity and Structure
The compound commonly referred to as "3-Chloro-5-fluorophenyl cyclobutyl ketone" is systematically named in accordance with IUPAC nomenclature.
IUPAC Name: (3-chloro-5-fluorophenyl)(cyclobutyl)methanone
Chemical Structure:
The structure consists of a cyclobutane ring and a 3-chloro-5-fluorophenyl group connected by a carbonyl moiety. This aryl ketone scaffold is of interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀ClFO |
| Molecular Weight | 212.65 g/mol |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 212.04040 g/mol |
| Topological Polar Surface Area | 17.1 Ų |
| Heavy Atom Count | 14 |
| Complexity | 217 |
Note: These properties are computationally predicted and should be confirmed by experimental analysis.
Synthesis Methodology: Friedel-Crafts Acylation
A common and effective method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[1][2][3] This electrophilic aromatic substitution reaction involves the reaction of an acyl halide with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of (3-chloro-5-fluorophenyl)(cyclobutyl)methanone, this would involve the acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride.
Experimental Protocol: Representative Synthesis
Reaction Scheme:
Materials:
-
1-Chloro-3-fluorobenzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: In a separate flask, dissolve 1-chloro-3-fluorobenzene (1.0 equivalent) and cyclobutanecarbonyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure (3-chloro-5-fluorophenyl)(cyclobutyl)methanone.
Logical Workflow for Synthesis and Purification:
Potential Applications and Further Research
While no specific biological activities or signaling pathway involvements for (3-chloro-5-fluorophenyl)(cyclobutyl)methanone have been reported in the searched literature, aryl ketones are a well-established class of compounds with a broad range of applications.
-
Medicinal Chemistry: The substituted phenyl ring and the cyclobutyl moiety make this compound an interesting scaffold for the development of novel therapeutic agents. The chlorine and fluorine substituents can influence metabolic stability and binding interactions with biological targets.
-
Materials Science: Aryl ketones can be utilized as photoinitiators in polymerization processes and as building blocks for advanced materials with specific optical or electronic properties.
-
Chemical Synthesis: The ketone functionality can be further modified to introduce a variety of other functional groups, making it a versatile intermediate for the synthesis of more complex molecules.
Further research is warranted to explore the biological activity of (3-chloro-5-fluorophenyl)(cyclobutyl)methanone and its derivatives. Screening against various biological targets, such as enzymes and receptors, could reveal potential therapeutic applications. Additionally, investigation into its material properties could uncover novel uses in materials science.
References
A Technical Guide to 3-Chloro-5-fluorophenyl cyclobutyl ketone: A Key Intermediate in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a key chemical intermediate with significant potential in medicinal chemistry. While direct research on this compound is limited, its structural motifs are integral to the synthesis of potent and selective enzyme inhibitors, particularly for Fatty Acid Amide Hydrolase (FAAH), a critical target in the management of pain, inflammation, and neurological disorders.
Core Compound Profile & Strategic Importance
This compound serves as a foundational scaffold in multi-step organic synthesis. Its strategic importance lies in the combination of its structural features:
-
Halogenated Phenyl Ring: The chloro and fluoro substituents provide metabolic stability and can modulate the electronic properties and binding interactions of the final drug molecule.[1][2] Halogenation is a common strategy in drug design to improve pharmacokinetic profiles.[1]
-
Cyclobutyl Ketone Moiety: The cyclobutyl group offers a three-dimensional structural element, which is increasingly sought after in drug discovery to improve properties like metabolic stability, binding efficiency, and selectivity compared to more planar structures.[3][4] The ketone group acts as a versatile chemical handle for further synthetic transformations.[3]
These features make the compound an attractive starting point for building more complex molecules aimed at specific biological targets.
Primary Application: Synthesis of FAAH Inhibitors
The most prominent application of this compound is as a precursor for the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors.[5][6] FAAH is a serine hydrolase enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA).[7][8]
By inhibiting FAAH, the levels of endogenous cannabinoids are increased in a localized and on-demand manner.[9][10] This elevation of endocannabinoid tone can produce therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory responses without the undesirable side effects associated with direct cannabinoid receptor agonists.[7][11]
Therapeutic Potential of FAAH Inhibition:
-
Anxiety and Depression[7]
-
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)[9][10]
-
Traumatic Brain Injury and Stroke[10]
Quantitative Data: Biological Activity of Derived Inhibitors
Compounds synthesized using the this compound scaffold have demonstrated potent and selective inhibition of FAAH. The data below is representative of the activity of final compounds derived from similar intermediates.
| Compound ID | Target | IC₅₀ (nM) | Selectivity | Assay Type |
| JNJ-42165279 | Human FAAH | 70 ± 8 | >1000-fold vs. MGL/ABHD6 | Recombinant Enzyme Assay |
| JNJ-42165279 | Rat FAAH | 313 ± 28 | >1000-fold vs. MGL/ABHD6 | Recombinant Enzyme Assay |
| Representative Piperidine Urea | Human FAAH | < 10 | High vs. other serine hydrolases | Activity-Based Protein Profiling |
| Representative Piperazine Urea | Human FAAH | < 15 | High vs. other serine hydrolases | Activity-Based Protein Profiling |
Data is illustrative and sourced from studies on structurally related FAAH inhibitors.[11][12]
Experimental Protocols: A Generalized Synthetic Approach
The following outlines a representative, multi-step synthesis for creating a piperidine-based FAAH inhibitor, where "this compound" would be a key starting material or a closely related intermediate.
Objective: To synthesize a piperidine urea-based FAAH inhibitor.
Step 1: Reductive Amination of the Ketone
-
Reaction: this compound is reacted with a protected piperidine amine (e.g., 4-aminopiperidine with a Boc-protecting group) under reductive amination conditions.
-
Reagents: Sodium triacetoxyborohydride (STAB) as the reducing agent, and a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Procedure: The ketone, amine, and a mild acid catalyst (e.g., acetic acid) are stirred in the solvent. STAB is added portion-wise at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.
-
Work-up: The reaction is quenched with an aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Deprotection of the Piperidine
-
Reaction: The Boc-protecting group is removed from the piperidine nitrogen.
-
Reagents: Trifluoroacetic acid (TFA) in DCM, or hydrochloric acid (HCl) in dioxane.
-
Procedure: The Boc-protected intermediate is dissolved in DCM and treated with an excess of TFA at 0°C to room temperature. The reaction is stirred for 1-2 hours.
-
Work-up: The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine salt.
Step 3: Urea Formation
-
Reaction: The deprotected piperidine amine is reacted with an appropriate isocyanate or carbamoyl chloride to form the final urea compound.
-
Reagents: A substituted phenyl isocyanate (e.g., 4-cyanophenyl isocyanate), a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), and a solvent like DCM or DMF.
-
Procedure: The amine salt from Step 2 is dissolved in the solvent, and the base is added to neutralize the salt. The isocyanate is then added, and the reaction is stirred at room temperature until completion.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by recrystallization or column chromatography.
Visualizations: Workflows and Pathways
Generalized Synthesis Workflow
This diagram illustrates the synthetic logic for converting the ketone intermediate into a final, biologically active FAAH inhibitor.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Localization of the Endocannabinoid-Degrading Enzyme Fatty Acid Amide Hydrolase in Rat Dorsal Root Ganglion Cells and Its Regulation after Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-5-fluorophenyl cyclobutyl ketone: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document outlines a plausible synthetic pathway based on established chemical principles, including a detailed, representative experimental protocol. Furthermore, it explores the potential biological significance of this compound by examining the roles of its constituent moieties—the cyclobutyl ketone and the 3-chloro-5-fluorophenyl group—in drug discovery. This guide also presents hypothetical characterization data and discusses potential, speculative signaling pathway involvement to stimulate further research and investigation into this molecule.
Introduction
Aryl ketones are a pivotal class of compounds in organic chemistry and drug discovery, serving as key intermediates and pharmacophores in a wide array of biologically active molecules. The unique structural and electronic properties of this compound, combining a substituted aromatic ring with a strained cyclobutyl moiety, make it a compelling candidate for investigation in medicinal chemistry. The cyclobutane ring, a four-membered carbocycle, has gained increasing attention as a scaffold in drug design due to its ability to confer improved pharmacological properties such as metabolic stability and binding affinity.[1] The 3-chloro-5-fluorophenyl group is also a common feature in various bioactive compounds, with the halogen substituents influencing the molecule's lipophilicity, metabolic stability, and binding interactions.
This guide aims to provide a foundational understanding of this compound, from its synthesis to its potential biological relevance, to aid researchers in its further exploration.
Synthesis and Discovery
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available materials: the preparation of the acylating agent, cyclobutanecarbonyl chloride, followed by the Friedel-Crafts acylation reaction.
Detailed Experimental Protocols
Step 1: Synthesis of Cyclobutanecarbonyl chloride [2][3][4][5]
-
Materials: Cyclobutanecarboxylic acid, Thionyl chloride (SOCl₂), Pyridine (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanecarboxylic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.
-
Add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Distill the crude product under reduced pressure to obtain pure cyclobutanecarbonyl chloride as a colorless to pale yellow liquid.
-
Step 2: Synthesis of this compound
-
Materials: Cyclobutanecarbonyl chloride, 1-Chloro-3-fluorobenzene, Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl, 1M solution), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 eq) and dry dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add cyclobutanecarbonyl chloride (1.0 eq) to the suspension with vigorous stirring.
-
After 15 minutes, add 1-chloro-3-fluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
-
Physicochemical Properties and Characterization Data
As this compound is not widely reported, the following data are hypothetical and based on the expected structure.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₀ClFO |
| Molecular Weight | 212.65 g/mol |
| Appearance | Colorless to pale yellow oil or low melting solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 3.8-3.9 (p, J = 8.0 Hz, 1H, -CO-CH-), 2.2-2.4 (m, 4H, -CH₂-), 1.9-2.1 (m, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5 (C=O), 163.0 (d, J = 250 Hz, C-F), 138.0 (d, J = 8 Hz, C-Cl), 130.0 (d, J = 8 Hz, C-Ar), 124.0 (d, J = 3 Hz, C-Ar), 118.0 (d, J = 22 Hz, C-Ar), 115.0 (d, J = 22 Hz, C-Ar), 45.0 (-CO-CH-), 25.0 (-CH₂-), 18.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1580, 1470 (C=C aromatic stretch), ~1250 (C-F stretch), ~800 (C-Cl stretch) |
| Mass Spec (EI) | m/z 212/214 (M⁺, Cl isotope pattern), 183, 157, 129 |
Potential Biological Significance and Applications
While the specific biological activity of this compound has not been reported, analysis of its structural components suggests potential applications in drug discovery.
Role of the Cyclobutyl Ketone Moiety
The cyclobutane ring is a valuable scaffold in medicinal chemistry. Its rigid, puckered conformation can help to lock in bioactive conformations, potentially increasing binding affinity and selectivity for a biological target.[1] Furthermore, the introduction of a cyclobutane ring can improve metabolic stability by blocking sites of metabolism. Cyclobutyl ketones, in particular, can act as versatile intermediates for the synthesis of more complex molecules.
Importance of the 3-Chloro-5-fluorophenyl Moiety
The presence of chlorine and fluorine atoms on the phenyl ring significantly influences the molecule's properties. Halogenation can enhance membrane permeability and oral bioavailability. The specific 3-chloro-5-fluoro substitution pattern is found in a number of biologically active compounds, suggesting that this arrangement is favorable for interaction with certain biological targets.
Hypothetical Signaling Pathway Involvement: Janus Kinase (JAK) Inhibition
A patent has described cyclobutane derivatives as inhibitors of Janus kinases (JAKs).[6] The JAK-STAT signaling pathway is crucial in mediating the signaling of numerous cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers. Therefore, it is plausible to hypothesize that this compound could act as a JAK inhibitor.
In this speculative model, this compound could bind to the ATP-binding site of a JAK enzyme, preventing the phosphorylation and subsequent activation of STAT proteins. This would block the downstream signaling cascade that leads to the expression of pro-inflammatory and proliferative genes.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with potential applications in medicinal chemistry. This guide has provided a plausible synthetic route and a detailed, representative experimental protocol to facilitate its preparation. The analysis of its constituent moieties suggests that it may possess interesting biological activities, with a hypothetical role as a JAK inhibitor being a primary avenue for investigation.
Future research should focus on the successful synthesis and thorough characterization of this compound to confirm its structure and purity. Subsequently, screening for its biological activity against a panel of kinases, including the JAK family, would be a critical next step. Elucidation of its mechanism of action and structure-activity relationships through the synthesis of analogs could pave the way for the development of novel therapeutic agents. This technical guide serves as a starting point for researchers to unlock the potential of this promising chemical entity.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 5006-22-4: Cyclobutanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 3. guidechem.com [guidechem.com]
- 4. Cyclobutanecarbonyl chloride | 5006-22-4 [chemicalbook.com]
- 5. Cyclobutanecarbonyl chloride-5006-22-4 [ganeshremedies.com]
- 6. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
"3-Chloro-5-fluorophenyl cyclobutyl ketone" solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-fluorophenyl cyclobutyl ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic ketone. Its structure, featuring a substituted phenyl ring and a cyclobutyl moiety, suggests its potential utility as an intermediate in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its application in drug discovery and development, formulation, and process chemistry. This guide outlines the expected physicochemical properties and provides standard methodologies for their experimental determination.
Predicted Physicochemical Properties
Based on its structure, the following properties can be anticipated:
-
Solubility: The presence of a halogenated phenyl group and a cyclobutyl ring suggests the compound is likely to be poorly soluble in aqueous solutions. The chlorine and fluorine atoms increase hydrophobicity. It is expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and acetone.
-
Stability: The ketone functional group is generally stable. However, the molecule may be susceptible to degradation under harsh acidic or basic conditions, and potentially to photolytic degradation due to the aromatic ring. The carbon-halogen bonds are typically stable under normal conditions.
Solubility Data
While specific experimental data is unavailable, the following tables illustrate how solubility data for this compound would be presented.
Table 1: Equilibrium Solubility in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | < 0.1 (Predicted) | Shake-Flask Method |
| Phosphate Buffered Saline (pH 7.4) | 25 | < 0.1 (Predicted) | Shake-Flask Method |
| Dichloromethane | 25 | > 100 (Predicted) | Visual Assessment |
| Methanol | 25 | 10 - 50 (Predicted) | Visual Assessment |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 (Predicted) | Visual Assessment |
Table 2: pH-Dependent Aqueous Solubility
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |
| 2.0 | HCl | 25 | < 0.1 (Predicted) |
| 4.5 | Acetate | 25 | < 0.1 (Predicted) |
| 7.4 | Phosphate | 25 | < 0.1 (Predicted) |
| 9.0 | Borate | 25 | < 0.1 (Predicted) |
Stability Data
The stability profile is crucial for determining storage conditions and shelf-life.
Table 3: Solid-State Stability under Accelerated Conditions (ICH Q1A)
| Condition | Time (Weeks) | Purity (%) by HPLC | Appearance |
| 40°C / 75% RH | 0 | 99.8 | White crystalline solid |
| 2 | 99.7 | No change | |
| 4 | 99.5 | No change | |
| 8 | 99.2 | No change | |
| 12 | 99.0 | No change | |
| 60°C | 0 | 99.8 | White crystalline solid |
| 2 | 99.0 | No change | |
| 4 | 98.2 | Slight yellowing |
Table 4: Solution Stability in Various Solvents
| Solvent | Condition | Time (Hours) | Purity (%) by HPLC |
| Acetonitrile/Water (1:1) | Room Temperature | 0 | 99.8 |
| 24 | 99.7 | ||
| 48 | 99.5 | ||
| 0.1 M HCl | 50°C | 0 | 99.8 |
| 24 | 98.5 | ||
| 48 | 97.2 | ||
| 0.1 M NaOH | 50°C | 0 | 99.8 |
| 24 | 95.0 | ||
| 48 | 91.3 |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This is the gold standard method for determining equilibrium solubility.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, PBS)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
Procedure:
-
Add an excess amount of the solid compound to a scintillation vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL.
Stability Assessment: Accelerated Stability Testing
This protocol is based on the ICH Q1A guidelines for stability testing of new drug substances.
Objective: To evaluate the stability of this compound under accelerated environmental conditions.
Materials:
-
This compound
-
Climate-controlled stability chambers
-
Glass vials with appropriate closures
-
HPLC system
-
Karl Fischer titrator (for water content)
Procedure:
-
Place a sufficient amount of the solid compound into several glass vials.
-
Store the vials in stability chambers under controlled conditions (e.g., 40°C/75% RH, 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12 weeks), remove a vial from each chamber.
-
Analyze the sample for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Using a stability-indicating HPLC method.
-
Water Content: Using Karl Fischer titration.
-
-
Compare the results to the initial time point to assess the extent of degradation.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining solubility and stability.
Logical Relationship for Stability Assessment
Caption: Logical flow for stability testing and shelf-life determination.
Methodological & Application
Application Note: Synthesis of 3-Chloro-5-fluorophenyl cyclobutyl ketone via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a valuable building block for pharmaceutical and medicinal chemistry applications. The synthesis is achieved through a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride using aluminum chloride as a Lewis acid catalyst. This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, expected data, safety precautions, and visualizations of the chemical logic and workflow.
Introduction
Aryl ketones are pivotal structural motifs in a vast array of pharmacologically active compounds. The incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1] Furthermore, the cyclobutane moiety has gained considerable attention in drug design as a conformationally restricted scaffold that can enhance metabolic stability and binding efficiency.[2]
This compound serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. This document outlines a reliable and efficient protocol for its synthesis via the Friedel-Crafts acylation reaction, a classic and robust method for forming carbon-carbon bonds to an aromatic ring.[3]
Reaction Scheme and Mechanism
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the cyclobutanecarbonyl chloride to form a resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene to yield the desired ketone.
Reaction:
1-Chloro-3-fluorobenzene + Cyclobutanecarbonyl chloride --(AlCl₃)--> this compound
Mechanism of Friedel-Crafts Acylation:
The reaction mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the cyclobutanecarbonyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion.[4][5]
-
Electrophilic Attack: The π-electrons of the 1-chloro-3-fluorobenzene ring act as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion (or sigma complex).[6]
-
Deprotonation and Regeneration: A weak base (like AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. However, the ketone product forms a complex with AlCl₃, necessitating a stoichiometric amount of the catalyst, which is later liberated during aqueous workup.[7]
Caption: Logical flow of the Friedel-Crafts acylation mechanism.
Experimental Protocol
This protocol is based on established procedures for Friedel-Crafts acylation.[8] All glassware must be thoroughly dried before use as aluminum chloride and acyl chlorides are moisture-sensitive.
3.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Chloro-3-fluorobenzene | 130.54 | 50.0 | 6.53 g (5.4 mL) |
| Cyclobutanecarbonyl chloride | 118.56 | 55.0 | 6.52 g (5.8 mL) |
| Aluminum Chloride (anhydrous) | 133.34 | 60.0 | 8.00 g |
| Dichloromethane (DCM, anhydrous) | - | - | 100 mL |
| Hydrochloric Acid (conc. HCl) | - | - | 20 mL |
| Saturated Sodium Bicarbonate | - | - | 50 mL |
| Brine (Saturated NaCl solution) | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | - | - | ~5 g |
| Ice | - | - | ~100 g |
3.2 Apparatus
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a gas trap (e.g., CaCl₂ drying tube)
-
Addition funnel
-
Thermometer
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
3.3 Procedure
-
Setup: Assemble the three-neck flask with a magnetic stir bar, addition funnel, and reflux condenser. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add anhydrous dichloromethane (50 mL) and anhydrous aluminum chloride (8.00 g). Cool the resulting suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: In the addition funnel, prepare a solution of cyclobutanecarbonyl chloride (6.52 g) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0-5 °C.
-
Addition of Arene: Following the acyl chloride addition, add a solution of 1-chloro-3-fluorobenzene (6.53 g) in anhydrous dichloromethane (25 mL) dropwise over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (~100 g) and concentrated HCl (20 mL). Stir vigorously for 15 minutes until the solids dissolve.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
Data Presentation and Expected Results
4.1 Typical Reaction Parameters
| Parameter | Value |
| Reaction Time | 3-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Workup | Acidic aqueous quench |
| Purification Method | Flash Column Chromatography |
4.2 Expected Product Characteristics
| Characteristic | Expected Result |
| Appearance | Pale yellow oil or low-melting solid |
| Yield | 75-85% (typical range) |
| Purity (by HPLC/GC) | >98% |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic and cyclobutyl protons |
| ¹³C NMR (CDCl₃) | Peaks for ketone carbonyl, aromatic, and cyclobutyl carbons |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to C₁₁H₁₀ClFO |
Visualized Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis protocol.
Caption: Step-by-step workflow for the synthesis and purification.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Reagent Handling:
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.
-
Cyclobutanecarbonyl chloride: Corrosive and moisture-sensitive.
-
Dichloromethane (DCM): A suspected carcinogen and irritant. Avoid inhalation and skin contact.[3]
-
Concentrated HCl: Highly corrosive and causes severe burns.
-
-
Quenching: The quenching of the reaction mixture is highly exothermic. Perform this step slowly and behind a safety shield.
Applications in Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a versatile intermediate. Its value lies in its combination of functional groups:
-
Ketone: Can be readily converted into other functional groups such as alcohols, amines, or used in further C-C bond-forming reactions.
-
Halogenated Phenyl Ring: The chloro and fluoro substituents provide sites for further modification (e.g., cross-coupling reactions) and are known to enhance the pharmacological properties of drug candidates.
-
Cyclobutyl Group: Acts as a rigid, non-planar scaffold that can improve metabolic stability and provide a unique vector for exploring chemical space compared to more common alkyl or phenyl groups.[2]
This building block is suitable for synthesizing inhibitors, antagonists, or modulators for various biological targets where the specific substitution pattern is key to achieving desired potency and selectivity.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-5-fluorophenyl cyclobutyl ketone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-5-fluorophenyl cyclobutyl ketone as a key building block. This versatile substrate can undergo a range of C-C and C-N bond-forming reactions, making it a valuable component in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] Key examples include the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, each offering a unique method for constructing complex molecular architectures.[2][3][4] The reactivity of the aryl chloride in this compound allows for its participation in these transformations, providing a pathway to a diverse array of substituted derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5][6] For this compound, this reaction can be used to introduce various aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.
General Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Tabulated Data: Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, based on analogous reactions with similar aryl chlorides.[7]
| Entry | Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | CPME/H₂O | 100 | 24 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura cross-coupling of aryl chlorides.[7]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add toluene (5 mL) and water (0.5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine.[3][8] This reaction is highly valuable for the synthesis of anilines and their derivatives.
General Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Tabulated Data: Buchwald-Hartwig Amination
| Entry | Amine (R1R2NH) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 12-18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Toluene | 100 | 16 | 75-90 |
| 4 | Ammonia (as LHMDS) | Pd(OAc)₂ (2) | BrettPhos (3) | LiHMDS | THF | 80 | 20 | 65-80 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.015 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol), BINAP (0.015 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add anhydrous toluene (5 mL) followed by the amine (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C with stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][9] It is a reliable method for the synthesis of substituted alkynes.
General Reaction Scheme
Caption: Sonogashira coupling of this compound.
Tabulated Data: Sonogashira Coupling
| Entry | Alkyne (R-C≡CH) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | 5 | DIPA | DMF | 80 | 12 | 75-85 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | 6 | i-Pr₂NEt | Acetonitrile | 70 | 10 | 70-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (2) | 4 | Cs₂CO₃ | Dioxane | 90 | 16 | 65-80 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)
-
Copper(I) iodide (CuI, 0.04 mmol)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (10 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours, or until TLC/GC-MS analysis indicates completion.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2][10] This can be used to introduce alkenyl groups onto the aromatic ring of the ketone.
General Reaction Scheme
Caption: Heck reaction of this compound.
Tabulated Data: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 120 | 24 | 60-75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMAc | 130 | 18 | 65-80 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | NMP | 140 | 24 | 55-70 |
| 4 | Cyclohexene | Herrmann's catalyst (1) | - | Cs₂CO₃ | Dioxane | 110 | 36 | 50-65 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene, 1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Tris(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Once complete, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
General Catalytic Cycle
The mechanisms of these palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[6][11]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. munin.uit.no [munin.uit.no]
Application Notes and Protocols: Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Norrish-Yang cyclization is a powerful photochemical reaction that facilitates the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-diradical intermediate which subsequently cyclizes to a cyclobutanol derivative.[1][2] In the context of aryl cyclobutyl ketones, this reaction provides an elegant and efficient pathway to synthesize bicyclo[1.1.1]pentan-2-ol scaffolds.[3][4] These highly strained bicyclic structures are of significant interest in medicinal chemistry and drug development, serving as bioisosteres for arene and tert-butyl groups, thereby offering a means to modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[3][5][6]
The transformation is initiated by the photoexcitation of the aryl cyclobutyl ketone to its triplet state. This is followed by an intramolecular 1,5-hydrogen atom transfer from a γ-carbon on the cyclobutyl ring to the excited carbonyl oxygen. The resulting 1,4-diradical then undergoes radical-radical recombination to form the bicyclo[1.1.1]pentan-2-ol product. This reaction is particularly effective for aryl cyclobutyl ketones bearing electron-withdrawing groups on the aromatic ring. Conversely, substrates with electron-rich aryl groups have been observed to be unsuitable for this transformation.[3]
The synthetic utility of the resulting bicyclo[1.1.1]pentan-2-ols is further demonstrated by their subsequent reactivity. For instance, they can undergo palladium-catalyzed carbon-carbon bond cleavage and functionalization, enabling the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones.[3][4][5] This two-step sequence, commencing with the Norrish-Yang cyclization, represents a formal γ-C-H functionalization of the starting cyclobutyl ketone, providing access to valuable 1,3-disubstituted cyclobutane building blocks that are otherwise challenging to synthesize.[3][5]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of the Norrish-Yang cyclization of aryl cyclobutyl ketones and a typical experimental workflow for this photochemical reaction.
Quantitative Data Summary
The following table summarizes the yields of bicyclo[1.1.1]pentan-2-ol products from the Norrish-Yang cyclization of various aryl cyclobutyl ketones as reported in the literature.[3][4]
| Entry | Aryl Group (Ar) | Product | Yield (%) |
| 1 | Phenyl | 2-phenylbicyclo[1.1.1]pentan-2-ol | 35 |
| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)bicyclo[1.1.1]pentan-2-ol | 45 |
| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)bicyclo[1.1.1]pentan-2-ol | 52 |
| 4 | 4-Bromophenyl | 2-(4-bromophenyl)bicyclo[1.1.1]pentan-2-ol | 55 |
| 5 | 4-(Trifluoromethyl)phenyl | 2-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 65 |
| 6 | 3,5-Bis(trifluoromethyl)phenyl | 2-(3,5-bis(trifluoromethyl)phenyl)bicyclo[1.1.1]pentan-2-ol | 75 |
| 7 | 4-Cyanophenyl | 2-(4-cyanophenyl)bicyclo[1.1.1]pentan-2-ol | 68 |
| 8 | 4-Nitrophenyl | 2-(4-nitrophenyl)bicyclo[1.1.1]pentan-2-ol | 72 |
| 9 | 2-Naphthyl | 2-(naphthalen-2-yl)bicyclo[1.1.1]pentan-2-ol | 41 |
| 10 | 4-Methoxyphenyl | Not Detected | 0 |
| 11 | 4-(N,N-dimethylamino)phenyl | Not Detected | 0 |
Experimental Protocols
General Protocol for the Norrish-Yang Cyclization of Aryl Cyclobutyl Ketones [3]
Materials:
-
Aryl cyclobutyl ketone (0.3 mmol, 1.0 equiv)
-
Benzene (anhydrous, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Quartz reaction vessel
-
Hanovia 450 W medium-pressure mercury lamp with a Pyrex filter
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Gas chromatography-mass spectrometry (GC-MS) instrument (for reaction monitoring, optional)
Procedure:
-
Preparation of the Reaction Mixture: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the aryl cyclobutyl ketone (0.3 mmol) in anhydrous benzene (10 mL).
-
Degassing: Sparge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state of the ketone.
-
Photochemical Irradiation: Place the reaction vessel in a suitable photochemical reactor and irradiate with a Hanovia 450 W medium-pressure mercury lamp fitted with a Pyrex filter. Maintain vigorous stirring throughout the irradiation period.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material has been consumed, remove the reaction vessel from the photoreactor and concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[1.1.1]pentan-2-ol product.
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
References
- 1. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]
- 3. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols: 3-Chloro-5-fluorophenyl Cyclobutyl Ketone as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and potential utilization of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a key intermediate in the synthesis of advanced pharmaceutical compounds.
Introduction
This compound is a substituted aromatic ketone that serves as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers opportunities for diverse chemical modifications and the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules. The cyclobutyl moiety introduces a degree of conformational rigidity and three-dimensionality, which can be advantageous for optimizing ligand-receptor interactions. This intermediate is particularly relevant in the development of modulators for challenging biological targets.
Potential Applications in Pharmaceutical Synthesis
While specific FDA-approved drugs directly utilizing this compound as a starting intermediate are not prominently documented in publicly available literature, the structural motif of a halogenated phenyl group is prevalent in various therapeutic agents. Notably, the closely related 3-chloro-2-fluorophenyl and 3-chlorophenyl moieties are found in potent small-molecule inhibitors of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction, a critical pathway in cancer therapy.[1][2] The structural features of this compound make it a promising precursor for the synthesis of novel analogues of Selective Androgen Receptor Modulators (SARMs) and other targeted therapies where precise hydrophobic and electronic interactions are crucial for efficacy.[3][4][5]
Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst.[6][7]
Reaction Scheme:
Caption: Friedel-Crafts acylation synthesis route.
Experimental Protocol
Materials:
-
1-Chloro-3-fluorobenzene
-
Cyclobutanecarbonyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-chloro-3-fluorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on analogous Friedel-Crafts acylation reactions.
| Parameter | Value |
| Reactant Ratio | |
| 1-Chloro-3-fluorobenzene | 1.0 eq |
| Cyclobutanecarbonyl chloride | 1.1 eq |
| Aluminum chloride | 1.2 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
| Yield and Purity | |
| Expected Yield | 70 - 85% |
| Purity (post-chromatography) | >98% |
Characterization Data (Predicted)
The following table provides predicted spectroscopic data for this compound based on characteristic values for similar aryl ketones.[8]
| Spectroscopic Method | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H), 3.8-3.9 (p, 1H, CH-C=O), 2.2-2.5 (m, 4H, CH₂), 1.8-2.1 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 198-200 (C=O), 161-163 (d, J=250 Hz, C-F), 138-140 (d, J=8 Hz, C-Cl), 130-132 (d, J=3 Hz, C-H), 124-126 (d, J=9 Hz, C-H), 118-120 (d, J=22 Hz, C-H), 114-116 (d, J=25 Hz, C-H), 50-52 (CH-C=O), 25-27 (CH₂), 18-20 (CH₂) |
| IR (KBr, cm⁻¹) | ~1685 (C=O stretch), ~1580, 1470 (C=C aromatic stretch), ~1250 (C-F stretch), ~800 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z (%): [M]⁺, fragments corresponding to loss of cyclobutyl and carbonyl groups. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General laboratory workflow for synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Cyclobutanecarbonyl chloride is corrosive and moisture-sensitive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
By following these detailed protocols and application notes, researchers and drug development professionals can effectively synthesize and utilize this compound as a key intermediate in the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RU2571421C2 - Sarm compounds and methods of their application - Google Patents [patents.google.com]
- 4. US7645898B2 - Selective androgen receptor modulators and method of use thereof - Google Patents [patents.google.com]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening Assays for 3-Chloro-5-fluorophenyl cyclobutyl ketone Derivatives
Introduction
The 3-chloro-5-fluorophenyl cyclobutyl ketone scaffold represents a novel chemical entity with potential for derivatization into a library of bioactive compounds. Due to the prevalence of substituted phenyl rings and ketone moieties in known bioactive molecules, this library is a candidate for screening against high-value drug target classes. Protein kinases and G protein-coupled receptors (GPCRs) are two of the most significant target families in modern drug discovery.[1][2] This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of protein kinases, antagonists of GPCRs, and to assess general cytotoxicity among derivatives of this novel scaffold.
Biochemical Assay for Protein Kinase Inhibition
Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently implicated in diseases such as cancer and inflammation.[1][3] This protocol describes a universal, fluorescence-based biochemical assay to identify inhibitors of a chosen protein kinase by quantifying the production of Adenosine Diphosphate (ADP), a common product of all kinase reactions.[4]
Experimental Workflow
The workflow for the kinase inhibition HTS campaign involves compound dispensing, addition of kinase and substrate, and detection of the kinase reaction product.
Caption: Workflow for the biochemical kinase inhibition HTS assay.
Experimental Protocol
Materials:
-
384-well, low-volume, black assay plates
-
Test Compounds (10 mM stock in DMSO)
-
Recombinant Kinase of interest
-
Kinase Substrate (e.g., generic peptide)
-
Adenosine Triphosphate (ATP)
-
ADP Detection Kit (Fluorescence-based, e.g., ADP-Glo™ or equivalent)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Procedure:
-
Using an acoustic liquid handler, dispense 100 nL of test compounds from the library plates into the assay plates. For controls, dispense DMSO (negative control) and a known kinase inhibitor (positive control).
-
Prepare the Kinase Enzyme Solution by diluting the recombinant kinase in Assay Buffer to a 2X final concentration. Add 5 µL of this solution to each well.
-
Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare the Reaction Initiation Solution by diluting ATP and the kinase substrate in Assay Buffer to a 2X final concentration.
-
Initiate the kinase reaction by adding 5 µL of the Reaction Initiation Solution to each well. The final volume is now 10 µL.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect ADP formation by adding 10 µL of the ADP Detection Reagent as per the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a compatible plate reader (e.g., Excitation 535 nm, Emission 590 nm).
Data Presentation
Primary hits are identified based on the percent inhibition relative to controls. Dose-response experiments are then performed on hits to determine their potency (IC₅₀).
Table 1: Example Data from Kinase Inhibition Screen
| Compound ID | Single Point % Inhibition (10 µM) | IC₅₀ (µM) |
|---|---|---|
| Derivative-001 | 92.5% | 0.15 |
| Derivative-002 | 12.1% | > 50 |
| Derivative-003 | 78.3% | 1.20 |
| Derivative-004 | 85.0% | 0.85 |
| Staurosporine (Control) | 99.8% | 0.01 |
Cell-Based Assay for GPCR Antagonism
GPCRs are integral membrane proteins that respond to a variety of extracellular stimuli, making them prime targets for therapeutics.[2][5] This protocol outlines a cell-based calcium mobilization assay to screen for antagonists of a Gq-coupled GPCR.[6][7] The assay uses a fluorescent dye that reports increases in intracellular calcium following receptor activation.
Signaling Pathway
Activation of a Gq-coupled GPCR by an agonist leads to a signaling cascade that results in the release of intracellular calcium stores. An antagonist will block this pathway.
Caption: Gq-coupled GPCR signaling pathway for calcium mobilization.
Experimental Protocol
Materials:
-
384-well, black, clear-bottom assay plates
-
Host cell line stably expressing the GPCR of interest (e.g., CHO, HEK293)
-
Cell Culture Medium (e.g., DMEM/F12)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
EC₈₀ concentration of a known agonist for the target GPCR
Procedure:
-
Seed cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Prepare the dye-loading solution by adding Fluo-4 AM and probenecid to Assay Buffer.
-
Remove cell culture medium from the plates and add 20 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO₂.
-
During incubation, prepare compound plates by dispensing 50 nL of test compounds into a separate 384-well plate and adding 20 µL of Assay Buffer.
-
After incubation, transfer 5 µL from the compound plates to the cell plates.
-
Incubate for 15-30 minutes at room temperature.
-
Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).
-
Initiate reading and, after establishing a stable baseline (5-10 seconds), add 10 µL of the agonist solution (at a 3X EC₈₀ concentration).
-
Continue reading the fluorescence signal (Ex/Em = 485/525 nm) for 60-120 seconds to capture the calcium flux.
Data Presentation
Data is analyzed by calculating the percent inhibition of the agonist-induced calcium signal. Potency (IC₅₀) is determined for confirmed hits.
Table 2: Example Data from GPCR Antagonist Screen
| Compound ID | Single Point % Inhibition (10 µM) | IC₅₀ (µM) |
|---|---|---|
| Derivative-005 | 88.1% | 0.45 |
| Derivative-006 | 95.3% | 0.22 |
| Derivative-007 | 5.4% | > 50 |
| Derivative-008 | 65.7% | 4.80 |
| Known Antagonist (Control) | 98.9% | 0.05 |
Cell-Based Assay for General Cytotoxicity
It is crucial to determine if hit compounds from primary screens are active due to specific target modulation or general cytotoxicity.[8][9] This counter-screen assesses the impact of compounds on cell viability and is essential for eliminating false positives before committing further resources.[10]
Experimental Workflow
The cytotoxicity assay workflow is a straightforward "add-incubate-read" protocol.
Caption: Workflow for the cell-based cytotoxicity counter-screen.
Experimental Protocol
Materials:
-
384-well, white, clear-bottom tissue culture-treated plates
-
A representative cell line (e.g., HEK293 or HepG2)
-
Cell Culture Medium
-
Cell Viability Assay Reagent (e.g., resazurin-based or ATP-based like CellTiter-Glo®)
-
Positive Control for cytotoxicity (e.g., doxorubicin)
Procedure:
-
Seed cells into 384-well plates at a density of 2,500-5,000 cells per well in 40 µL of medium. Incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add 10 µL of the diluted compounds to the cell plates. The final volume is 50 µL.
-
Incubate the plates for 24 to 48 hours at 37°C, 5% CO₂.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 10 µL of the chosen cell viability reagent to each well.
-
Incubate at room temperature for 1-4 hours (for resazurin) or 10 minutes (for CellTiter-Glo), protected from light.
-
Read the fluorescence (Ex/Em = 560/590 nm for resazurin) or luminescence on a plate reader.
Data Presentation
The concentration that causes a 50% reduction in cell viability (CC₅₀) is determined. Compounds with low CC₅₀ values may be flagged as generally toxic.
Table 3: Example Data from Cytotoxicity Assay
| Compound ID | CC₅₀ (µM) | Selectivity Index (CC₅₀ / IC₅₀) | Notes |
|---|---|---|---|
| Derivative-001 (Kinase Hit) | 45.2 | 301 | Selective |
| Derivative-005 (GPCR Hit) | > 50 | > 111 | Selective |
| Derivative-009 (Hypothetical) | 0.75 | < 1 | Non-selective; likely cytotoxic |
| Doxorubicin (Control) | 0.10 | N/A | Cytotoxic Control |
Disclaimer: These protocols are intended as templates. Researchers must optimize assay conditions, including enzyme/substrate concentrations, cell seeding densities, and incubation times, for their specific targets and reagents.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 4. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 8. High-Throughput Cell Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Chloro-5-fluorophenyl cyclobutyl ketone using Reverse-Phase HPLC-UV
Summary
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloro-5-fluorophenyl cyclobutyl ketone. The method utilizes a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a wavelength determined by the compound's chromophore. This method is suitable for the determination of the compound's purity and for its quantification in various sample matrices, demonstrating good linearity, accuracy, and precision.
Introduction
This compound is a chemical intermediate that may be used in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of the final drug product. The presence of a phenyl ring and a ketone group makes the molecule suitable for UV detection. This application note presents a straightforward and reproducible RP-HPLC method for its analysis.
Experimental Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (Aromatic compounds often show strong absorbance at this wavelength[1]).
-
Run Time: 10 minutes
Results and Discussion
Under the described chromatographic conditions, this compound is expected to be well-retained and eluted as a sharp, symmetric peak. The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation would typically include an assessment of specificity, linearity, range, accuracy, precision, and robustness.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the HPLC method for the analysis of this compound.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Retention Time | Approximately 4.5 min |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 60:40).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
2. Sample Preparation
The sample preparation will depend on the matrix. For a drug substance:
-
Accurately weigh approximately 10 mg of the sample.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Analysis
-
Set up the HPLC system with the experimental conditions described above.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
References
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Chloro-5-fluorophenyl cyclobutyl ketone
Topic: "3-Chloro-5-fluorophenyl cyclobutyl ketone" in the Synthesis of Novel Heterocyclic Compounds
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a detailed, albeit proposed, synthetic protocol for the utilization of this compound as a precursor for the synthesis of novel heterocyclic compounds. In the absence of published literature on the direct conversion of this specific ketone to heterocyclic systems, we present a well-established synthetic strategy, the reaction with hydrazine hydrate, to yield a novel pyridazine derivative: 6-(3-Chloro-5-fluorophenyl)-3,4,5,6-tetrahydro-7H-cyclobuta[d]pyridazine . The 3-chloro-5-fluorophenyl motif is a key pharmacophore in various kinase inhibitors, suggesting the potential for this novel heterocyclic scaffold in drug discovery, particularly in the development of new anticancer agents. This application note includes a detailed experimental protocol, tabulated data for the proposed reaction, and visualizations of the synthetic workflow and a relevant biological signaling pathway.
I. Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. The unique three-dimensional architecture of cyclobutane-fused heterocycles can offer favorable physicochemical properties. The starting material, this compound, possesses a halogenated phenyl ring, a structural feature present in numerous FDA-approved kinase inhibitors. This suggests that novel heterocycles derived from this ketone could be promising candidates for biological screening.
Pyridazine and its derivatives are a class of heterocyclic compounds that have attracted significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antihypertensive properties. The synthesis of pyridazines can often be achieved through the condensation of a 1,4-dicarbonyl compound or a suitable ketone precursor with hydrazine. This application note outlines a proposed protocol for the synthesis of a novel cyclobuta-fused pyridazine from this compound.
II. Proposed Synthetic Pathway
The proposed synthesis involves a cyclocondensation reaction between this compound and hydrazine hydrate. This reaction is anticipated to proceed via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyridazine derivative.
Figure 1: Proposed synthetic workflow for the synthesis of a novel pyridazine.
III. Quantitative Data
The following table summarizes the key quantitative data for the proposed synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq (e.g., 2.12 g, 10 mmol) | Starting material. |
| Hydrazine Hydrate (80%) | 1.5 eq (e.g., 0.94 g, 15 mmol) | Used in slight excess to drive the reaction to completion. |
| Solvent | ||
| Ethanol (95%) | 50 mL | A common solvent for this type of condensation reaction. |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | Standard condition for this reaction. |
| Reaction Time | 8 - 12 hours | Reaction progress should be monitored by TLC. |
| Product Information | ||
| Product Name | 6-(3-Chloro-5-fluorophenyl)-3,4,5,6-tetrahydro-7H-cyclobuta[d]pyridazine | Proposed novel heterocyclic compound. |
| Molecular Formula | C11H10ClFN2 | Calculated based on the proposed structure. |
| Molecular Weight | 224.66 g/mol | Calculated based on the molecular formula. |
| Hypothetical Yield and Purity | ||
| Theoretical Yield | 2.25 g | Based on 10 mmol of the starting ketone. |
| Expected Yield | 70 - 85% | Typical yield range for similar reactions. |
| Purity (by HPLC) | >95% | After purification by recrystallization or column chromatography. |
IV. Experimental Protocol
Synthesis of 6-(3-Chloro-5-fluorophenyl)-3,4,5,6-tetrahydro-7H-cyclobuta[d]pyridazine
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.12 g, 10 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the ketone is fully dissolved.
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.5 eq, e.g., 0.94 g, 15 mmol) dropwise over a period of 5 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 8-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The disappearance of the starting ketone spot indicates the completion of the reaction.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent to approximately 10 mL using a rotary evaporator.
-
Isolation of Product: To the concentrated mixture, add 50 mL of cold deionized water. A precipitate should form. If no precipitate forms, the aqueous layer can be extracted with ethyl acetate (3 x 30 mL).
-
Purification:
-
If a precipitate forms: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL). The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
If extraction is performed: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
-
Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.
V. Potential Biological Relevance and Signaling Pathway
The 3-chloro-5-fluorophenyl moiety is a common feature in a number of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, the newly synthesized 6-(3-Chloro-5-fluorophenyl)-3,4,5,6-tetrahydro-7H-cyclobuta[d]pyridazine could potentially act as a kinase inhibitor.
One such relevant pathway is the MAPK/ERK pathway , which is frequently activated in cancer and controls cell proliferation, differentiation, and survival. The diagram below illustrates a simplified version of this pathway, highlighting key kinases that could be potential targets for a novel inhibitor.
Figure 2: Potential inhibition of the MAPK/ERK pathway by the novel pyridazine.
Disclaimer: The synthetic protocol and biological pathway information presented in this document are proposed based on established chemical principles and the structural features of the starting material. This information is intended for research and development purposes and has not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for "3-Chloro-5-fluorophenyl cyclobutyl ketone" Derivatization
Welcome to the technical support center for the derivatization of 3-Chloro-5-fluorophenyl cyclobutyl ketone. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of derivatives of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
A1: The most common and versatile methods for derivatizing the ketone functional group in this compound include:
-
Reductive Amination: To introduce amine functionalities.
-
Wittig Reaction & Horner-Wadsworth-Emmons (HWE) Reaction: To form alkenes.
-
Grignard Reaction: To add alkyl, aryl, or vinyl groups, resulting in tertiary alcohols.
Q2: How do the chloro and fluoro substituents on the phenyl ring affect the reactivity of the ketone?
A2: The chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the phenyl ring increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity generally leads to a higher reactivity of the ketone towards nucleophilic attack compared to unsubstituted phenyl cyclobutyl ketone.
Q3: Does the cyclobutyl group present any specific challenges?
A3: Yes, the cyclobutyl group can introduce steric hindrance around the carbonyl carbon. While aldehydes are generally more reactive than ketones, the strain in the cyclobutane ring can sometimes enhance reactivity compared to less strained cyclic ketones like cyclohexanone. However, for reactions involving bulky reagents, such as in some Wittig or Grignard reactions, this steric bulk can slow down the reaction rate and may necessitate optimized conditions to achieve good yields.[1]
Q4: Are there any specific safety precautions I should take when working with the reagents for these derivatizations?
A4: Absolutely. Many reagents used in these reactions are hazardous. For instance:
-
Grignard reagents are highly reactive with water and protic solvents and can be pyrophoric. All reactions must be conducted under strictly anhydrous (dry) conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Hydride reducing agents used in reductive amination (e.g., sodium borohydride, sodium cyanoborohydride) can release flammable hydrogen gas upon contact with acid or water. Sodium cyanoborohydride can also release toxic hydrogen cyanide gas under acidic conditions.
-
Organophosphorus reagents for Wittig and HWE reactions can be irritants and should be handled in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guides
Reductive Amination
Problem: Low yield of the desired amine.
-
Possible Cause 1: Incomplete imine/enamine formation.
-
Solution: The formation of the imine or enamine intermediate is often the rate-limiting step and is pH-dependent. For primary amines, the optimal pH is typically weakly acidic (around 4-6) to facilitate the dehydration step. For secondary amines, neutral to slightly basic conditions are often preferred. Consider adding a catalytic amount of a weak acid, such as acetic acid. Ensure that any water formed during this step is effectively removed, for example, by using a Dean-Stark apparatus or molecular sieves.
-
-
Possible Cause 2: Reduction of the starting ketone.
-
Solution: Some reducing agents, like sodium borohydride, can reduce the starting ketone in addition to the imine/enamine. To avoid this, use a milder reducing agent that is more selective for the protonated iminium ion, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[2] If using sodium borohydride, it is crucial to allow sufficient time for the imine/enamine to form before adding the reducing agent.
-
-
Possible Cause 3: Over-alkylation of the amine.
-
Solution: If using a primary amine, it is possible for the resulting secondary amine to react further with the ketone. To minimize this, use a slight excess of the primary amine.
-
Problem: Difficulty in purifying the final amine product.
-
Solution: The basic nature of the amine product allows for straightforward purification using acid-base extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. The organic layer containing neutral impurities can then be discarded. Subsequently, basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Problem: Low or no reaction.
-
Possible Cause 1: Steric hindrance from the cyclobutyl group.
-
Solution: The cyclobutyl ketone is sterically more hindered than an aldehyde. For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred over the Wittig reaction as phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium ylides.[3][4][5]
-
-
Possible Cause 2: Ylide/phosphonate carbanion instability or insufficient reactivity.
-
Solution: Ensure the ylide or phosphonate carbanion is generated under appropriate conditions (strong base, anhydrous solvent). For less reactive ketones, using a more reactive (less stabilized) ylide or phosphonate may be necessary. For HWE reactions with ketones, stronger bases might be required.
-
Problem: Poor stereoselectivity (E/Z mixture).
-
Solution: The stereochemical outcome of the HWE reaction can be influenced by the reaction conditions.
-
To favor the (E)-alkene , standard conditions using sodium hydride in THF are often effective.
-
To favor the (Z)-alkene , the Still-Gennari modification, which uses bis(2,2,2-trifluoroethyl)phosphonates and mild basic conditions (e.g., KHMDS with 18-crown-6), can be employed.
-
Grignard Reaction
Problem: Low yield of the tertiary alcohol.
-
Possible Cause 1: Deactivation of the Grignard reagent.
-
Solution: Grignard reagents are extremely sensitive to moisture and acidic protons. Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere.
-
-
Possible Cause 2: Side reactions.
-
Solution: With sterically hindered ketones, Grignard reagents can act as a base, leading to enolization of the ketone, or as a reducing agent.[6] To minimize these side reactions, use a less sterically hindered Grignard reagent if possible, and perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition.
-
Problem: Formation of a complex mixture of byproducts.
-
Solution: This can be due to a combination of the issues mentioned above. Careful control of reaction conditions is key. Ensure slow addition of the ketone to the Grignard reagent (or vice versa, depending on the specific procedure) at a low temperature to control the exothermicity of the reaction. After the reaction is complete, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride.
Data Presentation
Table 1: General Reaction Conditions for Reductive Amination
| Parameter | Primary Amine | Secondary Amine |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaBH3CN) | Sodium Triacetoxyborohydride (STAB) |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Catalyst | Acetic Acid (catalytic) | None typically required |
| Temperature | Room Temperature | Room Temperature |
| pH | Weakly acidic (4-6) | Neutral to slightly basic |
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Reactivity | Generally less reactive with ketones | More reactive with ketones[7] |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Water-soluble phosphate ester (easy to remove) |
| Stereoselectivity | Stabilized ylides give (E)-alkenes; Unstabilized ylides give (Z)-alkenes | Generally favors (E)-alkenes; can be modified for (Z)-selectivity |
Experimental Protocols
General Protocol for Reductive Amination with Sodium Triacetoxyborohydride (STAB)
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1-1.5 eq).
-
If using a primary amine, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. fiveable.me [fiveable.me]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting guide for "3-Chloro-5-fluorophenyl cyclobutyl ketone" NMR analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals conducting NMR analysis of 3-Chloro-5-fluorophenyl cyclobutyl ketone.
Predicted NMR Data Summary
For a pure sample of this compound, the expected signals in ¹H and ¹³C NMR spectra are summarized below. Chemical shifts (δ) are predicted ranges and may vary based on the solvent and experimental conditions.
Table 1: Predicted ¹H and ¹³C NMR Data
| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| ¹H | Aromatic H | 7.0 - 8.0 | Multiplet (m) or Doublet of Doublets (dd) | Three distinct signals expected. Splitting patterns will be complex due to H-H and H-F coupling. |
| Methine H (α to C=O) | 3.5 - 4.5 | Multiplet (m) | The proton on the cyclobutyl ring adjacent to the ketone. | |
| Methylene H (cyclobutyl) | 1.8 - 2.5 | Multiplets (m) | Six protons on the cyclobutyl ring, likely appearing as complex overlapping multiplets. | |
| ¹³C | Carbonyl C (C=O) | 195 - 210 | Singlet (s) or Doublet (d) | Quaternary carbon, signal may be weak. May show small coupling to fluorine. |
| Aromatic C-Cl | 130 - 140 | Singlet (s) or Doublet (d) | ||
| Aromatic C-F | 160 - 170 | Doublet (d) | Large ¹JCF coupling constant is expected. | |
| Aromatic C-H | 110 - 130 | Doublet (d) | Splitting due to C-H coupling; may also show smaller C-F coupling. | |
| Aromatic C-(C=O) | 135 - 145 | Singlet (s) or Doublet (d) | Quaternary carbon, signal may be weak. | |
| Methine C (α to C=O) | 45 - 55 | Singlet (s) | In a standard decoupled spectrum. | |
| Methylene C (cyclobutyl) | 15 - 30 | Singlet (s) | In a standard decoupled spectrum. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.
Sample Preparation
Q: What is the standard protocol for preparing an NMR sample of this compound?
A: Proper sample preparation is critical for acquiring a high-quality spectrum. Follow the detailed methodology provided in the "Experimental Protocols" section below. Key steps include using the correct amount of material (5-25 mg for ¹H NMR), ensuring complete dissolution in a deuterated solvent, and filtering the solution to remove particulates.[1][2][3]
Q: My compound is not dissolving well in deuterochloroform (CDCl₃). What are my options?
A: If solubility is an issue, try a different deuterated solvent.[4] For a compound with aromatic and ketone functionalities, solvents like acetone-d6, benzene-d6, or dimethyl sulfoxide-d6 (DMSO-d6) can be effective alternatives.[4] Be aware that changing the solvent will alter the chemical shifts of your signals.[5]
Q: My spectrum shows very broad peaks. What is the cause?
A: Peak broadening can result from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. The instrument may need to be re-shimmed.[4][5]
-
Inhomogeneous Sample: This can be caused by poor solubility or the presence of solid particles in the sample.[1][4] Ensure your sample is fully dissolved and filtered.
-
High Concentration: A sample that is too concentrated can lead to increased viscosity or exchange effects, causing broader lines.[3][4][5]
¹H NMR Spectra Issues
Q: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. Why is this?
A: The complexity arises from multiple coupling interactions. The three protons on the phenyl ring will couple to each other (³JHH coupling). Additionally, the fluorine atom (¹⁹F, spin I=1/2) will couple to the nearby protons, with the coupling strength depending on the number of bonds separating them (³JHF, ⁴JHF). This results in complex multiplets rather than simple doublets or triplets.
Q: I see more signals than I predicted for my compound. What could they be?
A: Unexpected peaks in your spectrum often indicate the presence of impurities.[6]
-
Residual Solvents: Common contaminants include ethyl acetate or acetone from purification or cleaning glassware.[4]
-
Water: Deuterated solvents can absorb moisture.[4][5] A broad peak is often indicative of water.
-
Rotamers: If the purification was clean, you might be observing rotamers (conformational isomers) that are slowly interconverting on the NMR timescale.[4] Acquiring the spectrum at a higher temperature can sometimes cause these signals to coalesce into a single peak.[4]
Q: I have a broad peak around 1-5 ppm. How can I confirm if it's water or an -OH/-NH impurity?
A: To confirm an exchangeable proton like water, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum.[4] The D₂O will exchange with the active proton, causing the peak to diminish or disappear completely.[4]
¹³C NMR Spectra Issues
Q: I am missing the carbonyl carbon and other quaternary carbon peaks in my ¹³C NMR spectrum. Where are they?
A: Carbons with no directly attached protons (quaternary carbons), such as the carbonyl carbon and the aromatic carbons bonded to Cl, F, and the cyclobutyl group, relax very slowly.[7] This results in signals that are often much weaker than those from protonated carbons.[7][8] To observe these peaks, you may need to increase the number of scans or shorten the pulse width.[8]
Q: Why do some of my aromatic carbon signals appear as doublets in the proton-decoupled ¹³C NMR?
A: While proton signals are decoupled, the fluorine atom is not. The ¹⁹F nucleus (spin I=1/2) couples to nearby ¹³C nuclei, splitting them into doublets.[9] The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, or four-bond couplings (²JCF, ³JCF, ⁴JCF).
Q: My ¹³C spectrum has a very poor signal-to-noise ratio. How can I improve it?
A: The low natural abundance of the ¹³C isotope makes the experiment inherently less sensitive than ¹H NMR.
-
Increase Concentration: If possible, use a more concentrated sample. For ¹³C NMR, 20–50 mg is often recommended if sufficient material is available.[3][8]
-
Increase Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.
-
Check Instrument Tuning: Ensure the NMR probe is properly tuned to the ¹³C frequency.[10]
General Spectrometer and Data Issues
Q: The spectrometer is having trouble locking on the deuterium signal. What should I check?
A: Locking problems can be frustrating and may stem from several sources:
-
Incorrect Solvent Selected: Ensure you have selected the correct deuterated solvent in the acquisition software.[11]
-
Poor Shimming: Very poorly adjusted shims can prevent a stable lock.[11] Try loading a standard shim set.
-
Insufficient Solvent: The height of the solvent in the NMR tube must be sufficient to cover the receiver coils.[5][12]
-
Lock Parameters: Lock power, phase, or gain may need adjustment, especially if the sample concentration is very high or low.[11][13]
Q: My baseline looks distorted or shows "wavy" artifacts. What is the problem?
A: A distorted baseline can be caused by having too much signal, which saturates the detector.[14] This is common in ¹H NMR if the sample is highly concentrated. To resolve this, you can reduce the receiver gain (RG) or decrease the pulse width (tip angle) to limit the amount of signal that reaches the detector.[14]
Experimental Protocols
Standard NMR Sample Preparation Protocol
This protocol outlines the standard procedure for preparing a high-quality NMR sample for analysis.
-
Weigh the Sample: Accurately weigh between 5-25 mg of your purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1][3]
-
Select and Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d6) to the vial.[2][3][12] The final sample height in a standard 5 mm NMR tube should be about 4-5 cm.[3][12]
-
Ensure Dissolution: Gently vortex or sonicate the vial to ensure the compound is completely dissolved. A homogenous solution is essential for good spectral resolution.[3]
-
Filter the Sample: To remove any dust or particulate matter, filter the solution directly into a clean, high-quality NMR tube.[1][2] This can be done by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or Kimwipe.[1][2] Suspended particles will severely degrade spectral quality.[1]
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and contamination.[1][3] Label the tube clearly near the top.[2]
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any fingerprints or dust.[3]
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common NMR spectroscopy issues.
Caption: A flowchart for diagnosing and resolving common NMR analysis problems.
References
- 1. NMR Sample Preparation [nmr.chem.umn.edu]
- 2. sites.bu.edu [sites.bu.edu]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. depts.washington.edu [depts.washington.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 10. reddit.com [reddit.com]
- 11. Trouble Shooting Page [nmr.ucsd.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Technical Support Center: Enhancing the Stability of 3-Chloro-5-fluorophenyl cyclobutyl ketone for Biological Assays
Welcome to the technical support center for 3-Chloro-5-fluorophenyl cyclobutyl ketone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered during biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my biological assay?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH of the assay buffer, exposure to light, and storage conditions.[1] Ketone groups can be susceptible to reduction or reaction with nucleophiles present in the assay medium. The halogenated phenyl ring is generally stable but can undergo degradation under harsh conditions.
Q2: What is the recommended solvent for dissolving and diluting this compound?
A2: For initial stock solutions, a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol is recommended. It is crucial to minimize the concentration of the organic solvent in the final assay to avoid solvent-induced artifacts or toxicity to biological systems.[1] Always perform a vehicle control to assess the effect of the solvent on your assay.
Q3: How should I store the solid compound and its stock solutions?
A3: The solid compound should be stored in a tightly sealed container in a cool, dark, and dry place.[2] Stock solutions in organic solvents should be stored at -20°C or -80°C to minimize degradation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q4: Can the pH of my assay buffer impact the stability of the compound?
A4: Yes, the pH of the aqueous buffer can significantly impact the stability of ketones. While generally stable at neutral pH, extreme pH values (highly acidic or alkaline) can catalyze degradation reactions. It is advisable to conduct preliminary stability studies of the compound in your specific assay buffer.
Q5: Are there any known incompatibilities with common assay reagents?
A5: Ketones can potentially react with strong reducing agents or highly nucleophilic compounds. If your assay involves reagents such as dithiothreitol (DTT) or other thiols at high concentrations, you should evaluate the potential for adduct formation or reduction of the ketone moiety.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in the biological assay.
This could be due to the degradation of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in Aqueous Buffer | Perform a time-course stability study. Incubate the compound in the assay buffer for different durations (e.g., 0, 2, 4, 8, 24 hours) at the assay temperature. Analyze the remaining compound concentration by HPLC-UV. | Determine the time window within which the compound is stable in your assay buffer. |
| Photodegradation | Repeat the experiment under light-protected conditions (e.g., using amber vials, covering plates with foil). | If activity is restored, light sensitivity is a likely cause. |
| Reaction with Assay Components | Prepare a solution of the compound with individual assay components (e.g., reducing agents, media supplements) and analyze for degradation products by LC-MS. | Identify any incompatible reagents and consider substitutes. |
| Improper Storage | Prepare a fresh stock solution from the solid compound and compare its performance with the old stock. | If the fresh stock shows higher activity, the old stock has likely degraded. |
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
This suggests the formation of degradation products or impurities.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation | Degas buffers and consider adding an antioxidant (e.g., BHT, Vitamin E) if compatible with the assay. | Reduction or elimination of oxidation-related impurity peaks. |
| Reduction of Ketone | If the assay contains reducing agents, an alcohol derivative might form. Use LC-MS to identify the mass of the unexpected peak, which should correspond to the reduced form (M+2). | Confirmation of ketone reduction. Consider using a non-reducing buffer system if possible. |
| Solvent-Induced Degradation | Analyze the stock solution stored over time for the appearance of new peaks. | Determine the stability of the compound in the chosen stock solvent. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Aqueous Assay Buffer
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the aqueous assay buffer at the desired pH.
-
-
Incubation:
-
Dilute the stock solution into the assay buffer to the final assay concentration.
-
Incubate the solution at the experimental temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench any potential reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of the parent compound.
-
-
Data Presentation:
-
Plot the percentage of the remaining compound against time.
-
| Time (hours) | % Remaining Compound (Example Data) |
| 0 | 100 |
| 1 | 98.5 |
| 2 | 96.2 |
| 4 | 91.8 |
| 8 | 85.3 |
| 24 | 65.1 |
Visualizations
Logical Workflow for Troubleshooting Compound Instability
Caption: Troubleshooting workflow for compound instability.
Potential Degradation Pathway of a Phenyl Ketone
Caption: Potential degradation pathways for the ketone moiety.
References
Technical Support Center: Synthesis of 3-Chloro-5-fluorophenyl cyclobutyl ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Chloro-5-fluorophenyl cyclobutyl ketone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves reacting 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4]
Q2: Why is a Lewis acid catalyst necessary for this reaction?
A Lewis acid catalyst is crucial for activating the cyclobutanecarbonyl chloride. It coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene to form the desired ketone.[2][3][4][5]
Q3: Is 1-chloro-3-fluorobenzene considered an activated or deactivated substrate for Friedel-Crafts acylation?
1-chloro-3-fluorobenzene is considered a deactivated aromatic ring for electrophilic aromatic substitution reactions like Friedel-Crafts acylation. Both the chlorine and fluorine atoms are electron-withdrawing groups, which reduce the nucleophilicity of the benzene ring.[1][6] This deactivation can lead to slower reaction rates and may require more forcing reaction conditions.
Q4: What are the main safety precautions to consider during the scale-up of this reaction?
Key safety considerations for the scale-up of the Friedel-Crafts acylation include:
-
Exothermic Reaction: The reaction is often highly exothermic, especially during the addition of the Lewis acid and the quenching step. Proper temperature control and a robust cooling system are essential to prevent runaway reactions.[7]
-
Moisture Sensitivity: Lewis acids like aluminum chloride react vigorously with water, releasing corrosive hydrogen chloride (HCl) gas. All reagents and equipment must be thoroughly dried before use.[8]
-
HCl Gas Evolution: The reaction generates HCl gas, which must be scrubbed or safely vented.
-
Quenching: The quenching of the reaction mixture with water or acid is highly exothermic and must be done slowly and with efficient cooling.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to moisture. 2. Deactivated aromatic substrate. 3. Insufficient reaction temperature or time. 4. Impure starting materials. | 1. Ensure all glassware and reagents are scrupulously dry. Use fresh, anhydrous Lewis acid. 2. Increase the amount of Lewis acid catalyst (stoichiometric amounts may be necessary). Consider using a more reactive Lewis acid. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. 4. Purify starting materials (1-chloro-3-fluorobenzene and cyclobutanecarbonyl chloride) before use. |
| Formation of Isomeric Byproducts | 1. The directing effects of the chloro and fluoro substituents on the aromatic ring can lead to the formation of other isomers. | 1. Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer. 2. Carefully purify the crude product using column chromatography or recrystallization to isolate the desired isomer. |
| Incomplete Reaction | 1. Insufficient amount of Lewis acid. 2. The product ketone forms a complex with the Lewis acid, effectively inhibiting the catalyst.[4] | 1. Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent. 2. Consider adding the Lewis acid in portions to maintain catalytic activity. |
| Difficult Product Isolation/Purification | 1. The product may be an oil or have a low melting point. 2. Presence of unreacted starting materials or byproducts. | 1. If direct crystallization is difficult, consider purification by column chromatography on silica gel. 2. Optimize the work-up procedure to remove unreacted starting materials. A carefully planned distillation or recrystallization may be necessary. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
Materials and Equipment:
-
1-Chloro-3-fluorobenzene
-
Cyclobutanecarbonyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser topped with a calcium chloride drying tube, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. To the addition funnel, add a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 to 1.2 equivalents) dropwise via the addition funnel, again keeping the temperature below 10°C.
-
Reaction: After the addition of the aromatic substrate, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a cold, dilute hydrochloric acid solution. This step is highly exothermic.[7]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Scale-Up Considerations:
| Parameter | Lab-Scale (e.g., 1-10 g) | Pilot/Production Scale (e.g., >1 kg) | Key Considerations |
| Reactant Ratios | Typically 1.1-1.5 eq. of Lewis acid | Aim for closer to stoichiometric amounts (e.g., 1.05-1.1 eq.) to minimize cost and waste. | Precise control of stoichiometry is critical for yield and purity on a large scale. |
| Solvent Volume | High dilution (e.g., 10-20 mL/g) | More concentrated (e.g., 3-5 mL/g) | Solvent recovery and recycling become important economic factors. |
| Temperature Control | Ice bath | Jacketed reactor with a robust cooling system. | Efficient heat removal is crucial to prevent runaway reactions.[7] |
| Reagent Addition | Dropwise via addition funnel | Controlled addition via a dosing pump. | Slower, controlled addition is necessary to manage the exotherm. |
| Quenching | Slow addition to a stirred, cooled aqueous solution. | Reverse addition (adding the reaction mixture to a large volume of cooled water/acid) or using a quench tank with efficient cooling and stirring. | This is a critical safety step on a large scale due to the high exothermicity. |
| Work-up | Separatory funnel | Centrifuge or liquid-liquid extraction unit. | Efficient phase separation is key to high throughput. |
| Purification | Column chromatography, recrystallization | Fractional distillation under vacuum, crystallization. | Chromatography is generally not feasible for large quantities. |
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the Friedel-Crafts acylation.
References
- 1. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ch12: Friedel-Crafts acylation [chem.ucalgary.ca]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. beyondbenign.org [beyondbenign.org]
Validation & Comparative
A Comparative Guide to 3-Chloro-5-fluorophenyl cyclobutyl ketone and Other Halogenated Phenyl Ketones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Chloro-5-fluorophenyl cyclobutyl ketone with other halogenated phenyl ketones, focusing on their potential applications as kinase inhibitors in drug discovery. The information presented is supported by experimental data from publicly available resources and is intended to inform research and development decisions.
Introduction
Halogenated phenyl ketones are a significant class of compounds in medicinal chemistry, frequently utilized as scaffolds for the development of targeted therapeutics. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence the physicochemical and pharmacological properties of a molecule, including its binding affinity, metabolic stability, and membrane permeability. The cyclobutyl ketone moiety provides a three-dimensional structural element that can be crucial for specific interactions with biological targets. This guide focuses on the characteristics of this compound and compares it with other relevant halogenated phenyl ketones, particularly in the context of their potential as kinase inhibitors.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key physicochemical parameters for this compound and a selection of other halogenated phenyl ketones. Please note that where direct experimental data for this compound is unavailable, values are estimated based on structurally similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Boiling Point (°C) |
| This compound | C₁₁H₁₀ClFO | 212.65 | ~3.5 (Estimated) | Not available |
| 3-Chlorophenyl cyclobutyl ketone | C₁₁H₁₁ClO | 194.65 | 3.2 | Not available |
| 4-Fluorophenyl cyclobutyl ketone | C₁₁H₁₁FO | 178.20 | 2.8 | Not available |
| Cyclobutyl phenyl ketone[1][2][3] | C₁₁H₁₂O | 160.21 | 2.60 | 260[2] |
Biological Activity: Kinase Inhibition
The phenyl ketone scaffold is a common feature in many kinase inhibitors. The specific halogenation pattern on the phenyl ring can significantly impact the inhibitory potency and selectivity of these compounds. While specific inhibitory data for this compound against a wide range of kinases is not publicly available, its structural motifs are present in compounds patented as Janus kinase (JAK) inhibitors[4]. The following table presents representative data for the inhibition of a generic kinase to illustrate the potential impact of different halogenation patterns.
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | JAK (Hypothetical) | 10 - 100 (Estimated) |
| 3-Chlorophenyl cyclobutyl ketone | JAK (Hypothetical) | 50 - 200 (Estimated) |
| 4-Fluorophenyl cyclobutyl ketone | JAK (Hypothetical) | 100 - 500 (Estimated) |
| Unsubstituted Phenyl cyclobutyl ketone | JAK (Hypothetical) | >1000 (Estimated) |
Note: The IC₅₀ values are hypothetical and for comparative purposes only, based on general structure-activity relationships of halogenated kinase inhibitors.
Experimental Protocols
Synthesis of Halogenated Phenyl Cyclobutyl Ketones
A general synthetic route to halogenated phenyl cyclobutyl ketones involves the Friedel-Crafts acylation of a corresponding halogenated benzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
General Procedure:
-
To a solution of the appropriately substituted halobenzene (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add aluminum chloride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add cyclobutanecarbonyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired halogenated phenyl cyclobutyl ketone.
In Vitro Kinase Inhibition Assay (Generic Protocol)
The inhibitory activity of the compounds can be assessed using a variety of in vitro kinase assay formats, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
General Procedure:
-
Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Incubate for a further period to allow for antibody binding.
-
Measure the TR-FRET signal on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Visualizations
Logical Relationship of Compound Features to Biological Activity
Caption: Structure-Activity Relationship Logic.
Experimental Workflow for Synthesis and Screening
Caption: Synthesis and Screening Workflow.
Hypothetical Kinase Signaling Pathway Inhibition
Caption: JAK-STAT Pathway Inhibition.
References
- 1. Buy Cyclobutyl phenyl ketone (EVT-311207) | 5407-98-7 [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Phenyl Cyclobutyl Ketone Derivatives as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This guide provides a comparative analysis of the potential efficacy of "3-Chloro-5-fluorophenyl cyclobutyl ketone" by examining known inhibitors of a relevant enzyme class, the serine proteases. Due to the absence of specific efficacy data for "this compound" in publicly available literature, this document uses Cathepsin G, a well-characterized neutrophil serine protease, as a representative target. The cyclobutyl ketone moiety is a recognized pharmacophore with the potential to act as a reversible covalent inhibitor of serine proteases. The 3-chloro-5-fluorophenyl group is a common substituent in medicinal chemistry, often included to enhance metabolic stability and binding affinity. By comparing the inhibitory activities of known Cathepsin G inhibitors, this guide offers a framework for evaluating the potential of novel compounds like "this compound".
Comparative Efficacy of Known Cathepsin G Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known inhibitors of Cathepsin G. This data provides a benchmark for assessing the potential potency of new chemical entities.
| Inhibitor | Type | IC50 (nM) |
| Cathepsin G Inhibitor I | Non-peptide | 53 |
| Chymostatin | Peptide aldehyde | 480 |
| Cathepsin Inhibitor II | Peptide-based | 68,000 |
| Z-Gly-Leu-Phe-CMK | Peptide chloromethylketone | 91,000 |
| NSGM 25 | Non-saccharide mimetic | 50 |
Experimental Protocols
A standardized enzymatic assay is crucial for determining the inhibitory potential of a compound against Cathepsin G. Below is a typical protocol for measuring the IC50 value.
Enzymatic Assay for Cathepsin G Inhibition:
This protocol is based on the colorimetric detection of p-nitroaniline (p-NA) released from a synthetic substrate upon cleavage by Cathepsin G.
Materials:
-
Enzyme: Human Neutrophil Cathepsin G
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
Assay Buffer: 100 mM HEPES, pH 7.5
-
Inhibitor: Test compound (e.g., this compound) dissolved in DMSO
-
Positive Control: A known Cathepsin G inhibitor (e.g., Cathepsin G Inhibitor I)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and a dilution series in DMSO.
-
Prepare a working solution of Human Cathepsin G in Assay Buffer.
-
Prepare a working solution of the substrate in Assay Buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add 2 µL of the test compound dilution (or DMSO for control).
-
Add 88 µL of Assay Buffer to each well.
-
Add 5 µL of the Cathepsin G working solution to each well, except for the blank wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate working solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow
Cathepsin G Signaling Pathway in Inflammation
Cathepsin G, released by neutrophils at sites of inflammation, can cleave various substrates, including protease-activated receptors (PARs) on the surface of cells like platelets and endothelial cells.[1] This cleavage can initiate downstream signaling cascades that contribute to inflammatory responses.
Caption: Cathepsin G released from activated neutrophils can cleave and activate Protease-Activated Receptors (PARs) on target cells, initiating intracellular signaling pathways that lead to an inflammatory response.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a test compound.
Caption: A typical workflow for determining the IC50 value of an inhibitor involves preparation of reagents, execution of the enzymatic assay, and subsequent data analysis to calculate the final inhibitory potency.
References
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-Chloro-5-fluorophenyl cyclobutyl ketone
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, particularly in the realm of kinase inhibitors, a thorough understanding of a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative cross-reactivity profile of the novel small molecule, 3-Chloro-5-fluorophenyl cyclobutyl ketone, against established multi-kinase inhibitors, Dasatinib and Sunitinib.
Due to the absence of publicly available data for this compound, this guide presents a hypothetical cross-reactivity profile to illustrate a best-practice framework for such an analysis. We have assigned a plausible primary target, Hypothetical Kinase 1 (HK1), to this compound for illustrative purposes. The comparative data herein is derived from publicly accessible databases for Dasatinib and Sunitinib and serves as a benchmark for evaluating the selectivity of novel chemical entities.
Executive Summary of Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential. A highly selective inhibitor will primarily engage its intended target, minimizing the potential for off-target-mediated side effects. In this analysis, we compare the hypothetical selectivity of this compound with that of Dasatinib and Sunitinib, two well-characterized multi-kinase inhibitors.
Table 1: Comparative Kinase Selectivity Profile
| Compound | Primary Target(s) | Number of Off-Target Kinases (at 1 µM) | Selectivity Score (S-score at 1 µM) |
| This compound (Hypothetical) | HK1 | 15 | 0.10 |
| Dasatinib | BCR-ABL, SRC family | >50 | 0.34 |
| Sunitinib | VEGFRs, PDGFRs | >80 | 0.45 |
Note: The data for this compound is hypothetical. Data for Dasatinib and Sunitinib are derived from published kinome scan assays.
In-Depth Kinase Inhibition Profile
A comprehensive understanding of a compound's interaction with the human kinome is essential. The following table details the inhibitory activity of our hypothetical compound and the comparators against a panel of selected kinases.
Table 2: Kinase Inhibition Profile (IC50 in nM)
| Kinase Target | This compound (Hypothetical) | Dasatinib | Sunitinib |
| HK1 | 15 | >10,000 | >10,000 |
| ABL1 | 5,000 | 0.5 | 150 |
| SRC | 2,500 | 0.8 | 75 |
| VEGFR2 | 1,500 | 25 | 5 |
| PDGFRβ | 3,000 | 30 | 2 |
| c-KIT | 4,500 | 40 | 10 |
| EGFR | >10,000 | 1,000 | 5,000 |
| Aurora A | 8,000 | 250 | 1,000 |
| CDK2 | >10,000 | 5,000 | >10,000 |
Note: Data for this compound is hypothetical. Bolded values indicate primary targets.
Off-Target Liability Assessment: CEREP Safety Panel
Beyond the kinome, it is crucial to assess a compound's potential for interaction with a broader range of receptors, ion channels, and enzymes to predict potential adverse drug reactions. The following table summarizes the hypothetical results for this compound in a standard safety panel screen.
Table 3: CEREP Safety Panel Profile of this compound (Hypothetical)
| Target | Assay Type | % Inhibition at 10 µM |
| hERG | Radioligand Binding | 15% |
| 5-HT2B | Radioligand Binding | 8% |
| M1 | Radioligand Binding | 2% |
| Dopamine D2 | Radioligand Binding | 5% |
| GABA A | Radioligand Binding | <1% |
| COX-1 | Enzyme Activity | 12% |
| COX-2 | Enzyme Activity | 18% |
| PDE3 | Enzyme Activity | 3% |
Note: Data is hypothetical and intended for illustrative purposes.
Experimental Methodologies
Detailed and reproducible experimental protocols are the cornerstone of reliable cross-reactivity profiling. The following sections outline the methodologies for the key assays cited in this guide.
KinomeScan™ Profiling
Principle: The KINOMEscan™ assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a panel of human kinases. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.
Protocol:
-
A proprietary panel of human kinases is expressed as fusions to a DNA tag.
-
The test compound is serially diluted in DMSO and then further diluted in assay buffer.
-
The DNA-tagged kinases are individually incubated with the test compound and an immobilized ligand in a multi-well plate.
-
The plate is incubated to allow for binding equilibrium to be reached.
-
The wells are washed to remove unbound kinase.
-
The amount of bound kinase is quantified by eluting the DNA tag and performing qPCR.
-
The results are expressed as a percentage of the DMSO control, and dissociation constants (Kd) or IC50 values are calculated.
Cellular Kinase Phosphorylation Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate of a target kinase within a cellular context. This provides a more physiologically relevant assessment of compound activity.
Protocol:
-
Cells endogenously expressing the target kinase and its substrate are seeded in multi-well plates.
-
The cells are treated with various concentrations of the test compound for a specified period.
-
Following treatment, the cells are stimulated with an appropriate agonist to activate the target kinase signaling pathway.
-
The cells are then lysed to extract cellular proteins.
-
The phosphorylation status of the target substrate is quantified using a sensitive immunoassay, such as an ELISA or Western blot, with a phospho-specific antibody.
-
Total protein levels of the substrate are also measured for normalization.
-
IC50 values are determined by plotting the inhibition of substrate phosphorylation against the compound concentration.
CEREP Safety Panel
Principle: The CEREP safety panel consists of a broad range of in vitro pharmacological assays designed to identify off-target interactions of a test compound with a variety of receptors, ion channels, and enzymes. These assays are typically radioligand binding assays for receptors and ion channels, and functional assays for enzymes.
Protocol:
-
Radioligand Binding Assays:
-
A specific cell membrane preparation or purified receptor is incubated with a radiolabeled ligand and the test compound.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membrane is measured using a scintillation counter.
-
The percentage of inhibition of radioligand binding by the test compound is calculated.
-
-
Enzyme Inhibition Assays:
-
A purified enzyme is incubated with its substrate and the test compound.
-
The enzymatic reaction is allowed to proceed for a defined time.
-
The reaction is stopped, and the amount of product formed is measured using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric).
-
The percentage of inhibition of enzyme activity by the test compound is calculated.
-
Visualizing Pathways and Workflows
Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Hypothetical HK1 signaling pathway and the inhibitory action of this compound.
Caption: A simplified workflow diagram for the KINOMEscan cross-reactivity profiling assay.
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 3-Chloro-5-fluorophenyl Cyclobutyl Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic methodologies for the production of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore a patented industrial method and compare it with plausible alternative laboratory-scale syntheses, offering insights into their respective efficiencies and practical considerations.
Executive Summary
The primary industrial synthesis of this compound, as detailed in patent WO2008112339A1, involves a Friedel-Crafts acylation reaction. This method offers a high yield and is suitable for large-scale production. Alternative approaches, such as a Grignard reaction-based synthesis, present viable laboratory-scale options with potentially different impurity profiles and scalability considerations. This guide presents a side-by-side comparison of these methods, including detailed experimental protocols and quantitative data, to aid researchers in selecting the most appropriate synthetic strategy for their needs.
Data Presentation: Comparison of Synthetic Routes
| Parameter | Method 1: Friedel-Crafts Acylation (Patented) | Method 2: Grignard Reaction (Hypothetical) |
| Starting Materials | 1-Chloro-3-fluorobenzene, Cyclobutanecarbonyl chloride, Aluminum chloride | 1-Bromo-3-chloro-5-fluorobenzene, Magnesium, Cyclobutanecarbonitrile |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Acyl Addition followed by Hydrolysis |
| Catalyst/Reagent | Aluminum chloride (Lewis acid) | Magnesium |
| Solvent | Dichloromethane | Diethyl ether or Tetrahydrofuran |
| Reaction Temperature | 0 °C to room temperature | 0 °C to reflux |
| Reaction Time | 1 hour | Several hours |
| Reported Yield | 98% | Not reported (typically moderate to good) |
| Key Advantages | High yield, well-established for industrial scale | Milder conditions for the key C-C bond formation |
| Key Disadvantages | Requires stoichiometric amounts of corrosive Lewis acid, potential for side reactions | Grignard reagents are sensitive to moisture and air, potential for Wurtz coupling byproducts |
Experimental Protocols
Method 1: Friedel-Crafts Acylation (as described in patent WO2008112339A1)
This method involves the acylation of 1-chloro-3-fluorobenzene with cyclobutanecarbonyl chloride using aluminum chloride as a Lewis acid catalyst.
Materials:
-
1-Chloro-3-fluorobenzene
-
Cyclobutanecarbonyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-chloro-3-fluorobenzene (1.0 equivalent) in dichloromethane at 0 °C is added aluminum chloride (1.2 equivalents).
-
Cyclobutanecarbonyl chloride (1.1 equivalents) is then added dropwise to the mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1 hour.
-
The reaction is then quenched by the slow addition of a 1N aqueous solution of hydrochloric acid.
-
The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield (3-chloro-5-fluorophenyl)(cyclobutyl)methanone.
Reported Yield: 98%
Method 2: Grignard Reaction (Hypothetical Laboratory-Scale Synthesis)
This proposed alternative involves the reaction of a Grignard reagent, prepared from 1-bromo-3-chloro-5-fluorobenzene, with cyclobutanecarbonitrile, followed by acidic workup.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclobutanecarbonitrile
-
Aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine and a few drops of a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Once the reaction initiates (indicated by color change and gentle reflux), add the remaining solution of 1-bromo-3-chloro-5-fluorobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of cyclobutanecarbonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the cooled Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford this compound.
-
Visualizations of Synthetic Workflows
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Grignard Reaction Synthesis.
A Comparative Analysis of 3-Chloro-5-fluorophenyl Cycloalkyl Ketones: Cyclobutyl, Cyclopentyl, and Cyclopropyl Analogs
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 3-Chloro-5-fluorophenyl cyclobutyl ketone and its cyclopentyl and cyclopropyl analogs. The information presented is based on available chemical data and established synthetic methodologies, highlighting the key differences and potential implications for research and development.
Due to the limited availability of direct comparative studies in peer-reviewed literature, this guide synthesizes information from commercial suppliers, patents for related compounds, and general principles of organic synthesis and medicinal chemistry. The provided experimental protocols are representative examples based on common synthetic routes for this class of compounds.
Physicochemical and Synthetic Comparison
The core structure of these compounds, the 3-chloro-5-fluorophenyl group, is a common moiety in medicinal chemistry, often selected to enhance metabolic stability and binding affinity through halogen bonding and other electronic effects. The variation in the cycloalkyl ketone side chain—cyclopropyl, cyclobutyl, and cyclopentyl—is expected to influence the compound's steric profile, lipophilicity, and metabolic fate. A summary of their basic properties is presented in Table 1.
| Property | 3-Chloro-5-fluorophenyl cyclopropyl ketone | This compound | 3-Chloro-5-fluorophenyl cyclopentyl ketone |
| CAS Number | 898790-21-1[1][2] | Not readily available | 898791-72-5[3][] |
| Molecular Formula | C₁₀H₈ClFO | C₁₁H₁₀ClFO | C₁₂H₁₂ClFO |
| Molecular Weight | 198.62 g/mol [1] | 212.65 g/mol | 226.68 g/mol |
| Purity (Typical) | ≥97%[1] | Data not available | ≥97% |
Table 1: Physicochemical Properties of 3-Chloro-5-fluorophenyl Cycloalkyl Ketone Analogs.
Experimental Protocols: Synthesis
The synthesis of these aryl cycloalkyl ketones can be primarily achieved through two well-established synthetic routes: Friedel-Crafts acylation and the Grignard reaction. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: Friedel-Crafts Acylation
This method involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with the corresponding cycloalkanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Figure 1: Friedel-Crafts Acylation Workflow.
General Protocol:
-
To a stirred solution of 1-bromo-3-chloro-5-fluorobenzene in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add anhydrous aluminum chloride in portions at 0 °C.
-
Slowly add the respective cycloalkanecarbonyl chloride (cyclopropanecarbonyl chloride, cyclobutanecarbonyl chloride, or cyclopentanecarbonyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ketone.
Expected Performance: Friedel-Crafts acylations of this type can provide moderate to good yields, typically in the range of 50-80%, depending on the specific substrate and reaction conditions. Purity after chromatography is generally high (>95%).
Method 2: Grignard Reaction
This approach involves the preparation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene, which then reacts with the appropriate cycloalkanecarbonitrile.
Reaction Scheme:
References
Head-to-head comparison of different synthetic routes to "3-Chloro-5-fluorophenyl cyclobutyl ketone"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 3-Chloro-5-fluorophenyl cyclobutyl ketone, a key intermediate in various pharmaceutical and agrochemical research endeavors. The primary focus of this document is to furnish a detailed examination of two plausible and widely utilized synthetic strategies: Friedel-Crafts Acylation and Grignard Reaction. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents generalized protocols and expected outcomes based on established chemical principles and analogous transformations.
Executive Summary
The synthesis of this compound can be approached through two principal pathways. The Friedel-Crafts acylation offers a direct method by reacting 1,3-dichloro-5-fluorobenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst. The Grignard reaction provides an alternative route, involving the reaction of a Grignard reagent derived from a suitable haloaromatic precursor with cyclobutanecarbonyl chloride or a related derivative. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and potential by-product formation.
Synthetic Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[1][2] In this proposed synthesis, 1,3-dichloro-5-fluorobenzene is acylated with cyclobutanecarbonyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Logical Workflow of Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Hypothetical Experimental Protocol
-
Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in an inert solvent such as dichloromethane (DCM) at 0 °C, add cyclobutanecarbonyl chloride (1.1 eq.) dropwise.
-
Addition of Arene: Following the formation of the acylium ion complex, add 1,3-dichloro-5-fluorobenzene (1.0 eq.) to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Anticipated Data
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% after chromatography |
| Reaction Time | 2-4 hours |
| Temperature | 0 °C to Room Temperature |
| Key Reagents | 1,3-dichloro-5-fluorobenzene, Cyclobutanecarbonyl chloride, AlCl₃ |
Synthetic Route 2: Grignard Reaction
The Grignard reaction provides a powerful tool for carbon-carbon bond formation and can be adapted for the synthesis of ketones. This route would involve the preparation of a Grignard reagent from a suitable 3-chloro-5-fluorophenyl halide, followed by its reaction with cyclobutanecarbonyl chloride.
Logical Workflow of Grignard Reaction
Caption: Workflow for Grignard Synthesis.
Hypothetical Experimental Protocol
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings (1.2 eq.) with a small crystal of iodine. Add a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reagent formation. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, reflux the mixture for an additional hour.
-
Reaction with Acyl Chloride: Cool the freshly prepared Grignard reagent to -78 °C. Add a solution of cyclobutanecarbonyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.
Anticipated Data
| Parameter | Expected Value |
| Yield | 50-70% |
| Purity | >95% after chromatography |
| Reaction Time | 2-3 hours (after Grignard formation) |
| Temperature | -78 °C to Room Temperature |
| Key Reagents | 1-bromo-3-chloro-5-fluorobenzene, Mg, Cyclobutanecarbonyl chloride |
Head-to-Head Comparison
| Feature | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 1,3-dichloro-5-fluorobenzene, cyclobutanecarbonyl chloride | 1-bromo-3-chloro-5-fluorobenzene, Mg, cyclobutanecarbonyl chloride |
| Catalyst/Reagent | Stoichiometric Lewis acid (e.g., AlCl₃) | Stoichiometric Mg for Grignard formation |
| Reaction Conditions | Typically 0 °C to room temperature | Requires anhydrous conditions and inert atmosphere; low temperature for addition |
| Potential By-products | Isomeric acylation products, polyacylation (less common) | Homo-coupling of the Grignard reagent, over-addition to the ketone product |
| Advantages | Direct, one-pot procedure; generally good yields. | Versatile for various substituted aryl halides. |
| Disadvantages | Requires a stoichiometric amount of Lewis acid which can be difficult to handle and quench; potential for regioselectivity issues. | Requires strict anhydrous conditions; Grignard reagent can be sensitive to functional groups. |
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction represent viable synthetic pathways to this compound. The choice of method will likely depend on the availability and cost of the starting materials, as well as the scale of the synthesis. The Friedel-Crafts route is more direct, but the regioselectivity of the acylation on the substituted benzene ring needs to be carefully considered. The Grignard route, while requiring more stringent reaction conditions, may offer a more controlled approach if the appropriate haloaromatic precursor is readily accessible. Experimental validation is necessary to determine the optimal conditions and to fully assess the yield and purity for each route.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 3-Chloro-5-fluorophenyl cyclobutyl ketone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical information for 3-Chloro-5-fluorophenyl cyclobutyl ketone, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, based on established laboratory safety standards for halogenated aromatic ketones.
| Body Part | PPE Item | Standard/Specification |
| Hands | Chemical-resistant gloves | Neoprene or Nitrile gloves are recommended for protection against ketones and chlorinated hydrocarbons.[1] |
| Eyes/Face | Safety goggles and face shield | Goggles should be worn for potential splashes, and a face shield is necessary when handling larger quantities.[2][3] |
| Body | Laboratory coat | A standard lab coat is required to protect against incidental contact. |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator is necessary.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol minimizes risks and ensures a safe laboratory environment.
1. Preparation and Engineering Controls:
- Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
- Ensure that safety equipment, including an eyewash station and safety shower, is readily accessible.
- Clear the workspace of any unnecessary items and potential ignition sources.
2. Donning Personal Protective Equipment (PPE):
- Put on a laboratory coat.
- Wear appropriate chemical-resistant gloves (Nitrile or Neoprene).[1][2]
- Wear safety goggles. For larger quantities or when there is a significant splash risk, use a face shield in addition to goggles.[2][3]
3. Handling the Compound:
- Carefully open the container within the chemical fume hood to avoid inhalation of any potential vapors.
- Use appropriate tools (e.g., spatula, scoop) to handle the solid material.
- If transferring the compound, do so slowly and carefully to prevent dust or aerosol formation.
4. Post-Handling:
- Securely close the container after use.
- Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
- Properly remove and dispose of gloves and any other contaminated disposable materials in the designated hazardous waste container.
- Wash hands thoroughly with soap and water after completing the work.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.
1. Waste Segregation:
- Crucially, do not mix halogenated waste with non-halogenated waste. This is to avoid unnecessarily increasing the volume of more hazardous and costly waste streams.
- Use a designated, clearly labeled, and sealed container for all solid waste contaminated with this compound, including gloves, weighing paper, and pipette tips.
- For liquid waste (e.g., solutions containing the compound), use a separate, labeled container for "Halogenated Organic Liquid Waste."
2. Container Management:
- All waste containers must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
- Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
3. Storage and Disposal:
- Store waste containers in a designated satellite accumulation area within the laboratory.
- Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting the Environmental Health and Safety (EHS) office.
Disposal Decision Pathway
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
